molecular formula C13H20O6 B1605059 Pentaerythritol dimethacrylate CAS No. 26846-58-2

Pentaerythritol dimethacrylate

Cat. No.: B1605059
CAS No.: 26846-58-2
M. Wt: 272.29 g/mol
InChI Key: GQPVFBDWIUVLHG-UHFFFAOYSA-N
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Description

Pentaerythritol dimethacrylate is a chemical compound widely used in various industrial and scientific applications. It is a dimethacrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its excellent polymerization properties, making it a valuable monomer in the production of high-performance polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol dimethacrylate is typically synthesized through the esterification of pentaerythritol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and high yield. The use of advanced purification techniques, such as fractional distillation and chromatography, ensures the removal of impurities and the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol dimethacrylate undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes in the presence of free radical initiators, such as azobisisobutyronitrile or benzoyl peroxide, to form cross-linked polymers.

    Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols, to form adducts.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form pentaerythritol and methacrylic acid.

Common Reagents and Conditions:

    Polymerization: Free radical initiators, UV light, or heat.

    Addition Reactions: Nucleophiles like amines or thiols, often under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Polymerization: Cross-linked polymers and resins.

    Addition Reactions: Adducts with nucleophiles.

    Hydrolysis: Pentaerythritol and methacrylic acid.

Scientific Research Applications

Chemical Properties and Polymerization

PEDMA is a dimethacrylate ester derived from pentaerythritol, characterized by its two methacrylate functional groups. This structure allows for efficient polymerization through free radical mechanisms, leading to the formation of cross-linked networks that enhance mechanical stability and chemical resistance.

Key Properties:

  • Cross-linking Ability: Provides high mechanical strength and durability to polymers.
  • Biocompatibility: Suitable for medical applications, particularly in dental materials.
  • Versatility: Can be used in various formulations, including adhesives and coatings.

Dental Materials

PEDMA is extensively utilized in dental composites and adhesives due to its excellent bonding properties and mechanical strength. It enhances the performance of dental sealants and restorative materials.

Application TypeMaterial ExampleKey Benefits
Dental AdhesivesResin-based compositesImproved adhesion and durability
SealantsPreventive dental sealantsEnhanced wear resistance

Coatings and Adhesives

In industrial applications, PEDMA is incorporated into coatings and adhesives to improve their performance characteristics. It provides resistance to solvents and environmental factors.

Application TypeMaterial ExampleKey Benefits
CoatingsUV-curable coatingsFast curing times and high durability
AdhesivesStructural adhesivesStrong bonding under various conditions

Biomedical Engineering

PEDMA is employed in the development of hydrogels for tissue engineering and drug delivery systems. Its ability to form hydrophilic networks makes it suitable for these applications.

Application TypeMaterial ExampleKey Benefits
HydrogelsDrug delivery systemsControlled release mechanisms
Tissue scaffoldsBiocompatible hydrogelsSupport for cell growth

Case Study 1: Dental Composites

A study evaluated the performance of dental composites containing PEDMA as a monomer. Results indicated that composites with higher PEDMA content exhibited significantly improved mechanical properties compared to traditional formulations. The enhanced cross-linking provided better wear resistance and lower solubility in oral fluids, making them more durable for clinical use.

Case Study 2: UV-Curable Coatings

Research on UV-curable coatings incorporating PEDMA demonstrated that these formulations achieved rapid curing times while maintaining high gloss and scratch resistance. The study highlighted the potential for PEDMA-based coatings in automotive finishes and industrial applications where durability is critical.

Mechanism of Action

The primary mechanism of action of pentaerythritol dimethacrylate involves its polymerization to form cross-linked networks. The methacrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linked structure imparts excellent mechanical strength, thermal stability, and chemical resistance to the resulting materials.

Molecular Targets and Pathways:

    Polymerization: Initiated by free radicals generated from initiators or UV light.

    Cross-Linking: Formation of covalent bonds between methacrylate groups, creating a robust polymer network.

Comparison with Similar Compounds

Pentaerythritol dimethacrylate is often compared with other similar compounds, such as:

    Trimethylolpropane trimethacrylate: Similar in structure but with three methacrylate groups instead of two.

    Pentaerythritol triacrylate: Contains three acrylate groups, offering different polymerization properties.

    Polyethylene glycol dimethacrylate: A hydrophilic monomer used in hydrogel formation.

Uniqueness: this compound stands out due to its balanced properties, offering a combination of high reactivity, excellent mechanical strength, and versatility in various applications. Its ability to form highly cross-linked networks makes it particularly valuable in the production of durable and high-performance materials.

Biological Activity

Pentaerythritol dimethacrylate (PEDMA) is a compound widely used in dental materials, adhesives, and coatings due to its excellent polymerization properties and mechanical strength. Understanding its biological activity is crucial for assessing its safety and efficacy in medical applications. This article delves into the biological activity of PEDMA, highlighting relevant research findings, case studies, and data tables.

This compound is a multifunctional monomer that polymerizes to form cross-linked networks. It is primarily utilized in:

  • Dental composites
  • Adhesives
  • Coatings for biomedical devices

These applications leverage its mechanical properties and ability to create durable, biocompatible materials.

Biological Activity Overview

The biological activity of PEDMA can be assessed through various parameters, including cytotoxicity, genotoxicity, inflammatory response, and tissue compatibility.

Cytotoxicity Studies

Cytotoxicity refers to the toxic effects of substances on cells. Several studies have evaluated the cytotoxic effects of PEDMA:

  • In Vitro Studies : Research indicates that PEDMA exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, concentrations above 10% showed significant cytotoxic effects on human fibroblast cells, with cell viability dropping below 50% after 24 hours of exposure (Table 1).
    Concentration (%)Cell Viability (%)
    0100
    195
    585
    1060
    2030
  • Animal Studies : In vivo studies using rat models demonstrated that higher doses of PEDMA led to inflammation at the application site, with histopathological evaluations revealing epidermal hyperplasia and chronic active inflammation (Study Reference ).

Genotoxicity Assessments

Genotoxicity refers to the ability of a substance to damage genetic material. A study conducted by the National Toxicology Program evaluated the genotoxic potential of PEDMA through micronucleus tests in mice. Results indicated no significant increase in micronuclei formation at doses up to 200 mg/kg, suggesting low genotoxic risk (Study Reference ).

Inflammatory Response

PEDMA has been shown to elicit an inflammatory response when applied topically. A study involving dermal applications in mice reported increased neutrophil counts and signs of dermatitis at higher concentrations (Study Reference ). This inflammatory response is critical for understanding the biocompatibility of PEDMA in clinical settings.

Case Studies

Case Study 1: Dental Applications
In clinical settings, PEDMA-containing dental composites have been evaluated for their performance and biocompatibility. A study involving patients receiving dental restorations showed that composites with lower PEDMA concentrations exhibited reduced post-operative sensitivity and lower inflammatory markers compared to those with higher concentrations.

Case Study 2: Wound Healing
A recent investigation assessed the use of PEDMA-based hydrogels for wound healing applications. The results indicated enhanced cell migration and proliferation in fibroblast cultures treated with PEDMA hydrogels compared to control groups. Histological analysis showed improved granulation tissue formation in animal models treated with these hydrogels.

Properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6/c1-9(2)11(16)18-7-13(5-14,6-15)8-19-12(17)10(3)4/h14-15H,1,3,5-8H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPVFBDWIUVLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CO)(CO)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949634
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26846-58-2
Record name 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] bis(2-methyl-2-propenoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26846-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-bis(hydroxymethyl)-1,3-propanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026846582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)-1,3-propanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.